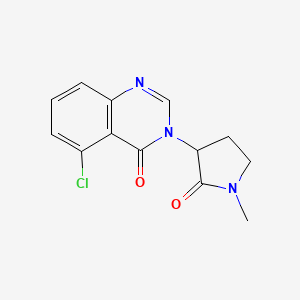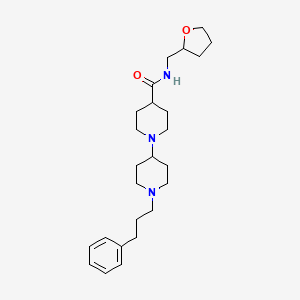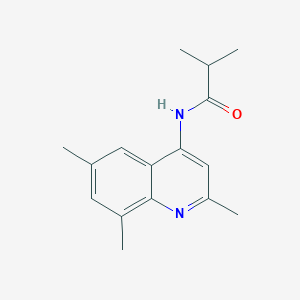
5-Chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one: is a quinazolinone derivative that has garnered significant interest due to its potential therapeutic applications. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Its unique structure, which includes a quinazolinone core and a pyrrolidinone ring, contributes to its multifaceted pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazolinone core and the pyrrolidinone ring.
Cyclization: The quinazolinone core is formed through a cyclization reaction involving appropriate precursors.
Pyrrolidinone Ring Formation: The pyrrolidinone ring is introduced through a condensation reaction with suitable amines or amides.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods to ensure the compound meets pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinazolinone core, potentially enhancing its biological activity.
Substitution: Substitution reactions, especially at the chlorine atom, can yield a variety of derivatives with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidized Derivatives: These may include hydroxylated or ketone-containing compounds.
Reduced Derivatives: These can result in the formation of amines or alcohols.
Substituted Derivatives: These may exhibit enhanced or altered biological activities compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 5-Chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology:
In biological research, this compound is studied for its potential to modulate various biological pathways. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis through the activation of caspase pathways.
Medicine:
Medically, this compound is being investigated for its potential as an anticancer agent. It has demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation. Additionally, it has shown neuroprotective effects by inhibiting the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease.
Industry:
In the industrial sector, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for various applications, including the development of new therapeutic agents and crop protection products.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, it induces apoptosis by activating the caspase pathway. Additionally, it inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. In neurodegenerative diseases, it inhibits the formation of amyloid-beta plaques, reducing oxidative stress and providing neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities, including anticancer and anti-inflammatory effects.
Pyrrolidinone Derivatives: These compounds contain the pyrrolidinone ring and are known for their neuroprotective and anticancer properties.
Uniqueness:
5-Chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one stands out due to its combined quinazolinone and pyrrolidinone structure, which imparts a unique set of biological activities. Its ability to modulate multiple pathways, including the PI3K/Akt/mTOR pathway and caspase activation, makes it a versatile compound with significant therapeutic potential.
Eigenschaften
IUPAC Name |
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-16-6-5-10(12(16)18)17-7-15-9-4-2-3-8(14)11(9)13(17)19/h2-4,7,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOUOLVCTSWECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2C=NC3=C(C2=O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine](/img/structure/B6075507.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6075520.png)
![3-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6075526.png)
![6-(4-methylbenzyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6075540.png)
![2-{4-[(5-ethyl-2-furyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075543.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075550.png)
![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B6075552.png)
![2-{3-[(1,3-benzoxazol-2-ylthio)methyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B6075554.png)
![2-Ethoxy-6-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol](/img/structure/B6075557.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6075563.png)

![2-[4-(3-Methylcyclohexyl)piperazin-1-yl]ethanol](/img/structure/B6075582.png)
![2-{1-(2-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075584.png)

